molecular formula C22H23NO4S B2415807 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido CAS No. 2097922-32-0

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido

Cat. No.: B2415807
CAS No.: 2097922-32-0
M. Wt: 397.49
InChI Key: LJFDCFHSZYBZHZ-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H23NO4S and its molecular weight is 397.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-21(17-7-9-18(10-8-17)22-6-3-13-27-22)15-23-28(25,26)20-12-11-16-4-1-2-5-19(16)14-20/h3,6-14,21,23-24H,1-2,4-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDCFHSZYBZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C20H23NO4S\text{C}_{20}\text{H}_{23}\text{N}\text{O}_4\text{S}

This compound features a furan ring, a tetrahydronaphthalene moiety, and a sulfonamide functional group, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases .
  • Antimicrobial Properties : Sulfonamide derivatives are often associated with antimicrobial activity. The presence of the furan and phenyl groups may enhance this effect by interacting with bacterial enzymes or disrupting cell wall synthesis .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may play a role in targeting specific cancer pathways .

Biological Activity Data

A summary of the biological activities observed for this compound and related derivatives is presented in the table below:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits AChE and BChE with IC50 values around 46 μM
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., HCT116)

Case Studies

Several studies have highlighted the biological efficacy of sulfonamide derivatives similar to the compound :

  • Study on Enzyme Inhibition : A study demonstrated that a structurally related sulfonamide inhibited AChE with an IC50 value comparable to known inhibitors like physostigmine. This suggests potential utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Screening : Research involving various sulfonamide derivatives showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This indicates the potential for developing new antibiotics from this class of compounds .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, suggesting that modifications to the core structure could enhance anticancer properties .

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Activity

  • Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus mitigating oxidative stress. This property is particularly relevant in the context of diseases related to oxidative damage.

2. Antimicrobial Activity

  • In vitro studies have shown that derivatives of this compound possess notable antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Antiviral Activity

  • Recent studies have highlighted the potential antiviral effects against viruses such as SARS-CoV-2. Derivatives were found to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the micromolar range, indicating promising therapeutic development avenues.

4. Anti-inflammatory Properties

  • The compound may also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

Several studies have focused on evaluating the biological properties of this compound and its analogs:

Study on Tyrosinase Inhibition

  • A furan-chalcone derivative exhibited potent tyrosinase inhibitory activity with an IC50 value significantly lower than standard controls. This suggests that structural modifications can enhance enzyme inhibition.

Antiviral Screening

  • A study investigated the inhibitory effects of pyrazole derivatives on viral replication in MT-4 cells, showing a dose-dependent response with promising efficacy against HIV and other viruses.

Q & A

Basic: What spectroscopic techniques are essential for confirming the molecular structure and purity of this compound?

Answer:
To confirm the structure and purity, employ a combination of:

  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹).
  • 1H/13C NMR to map protons and carbons, particularly for furan (δ 6.3–7.4 ppm) and tetrahydronaphthalene (δ 1.5–2.8 ppm) moieties.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Elemental analysis to validate empirical formula (e.g., C:H:N:S ratios) .
    For purity, use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How to resolve discrepancies in NMR spectral data during structural characterization?

Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigate by:

  • Using deuterated solvents (e.g., DMSO-d6 or CDCl3) to avoid solvent shifts.
  • Performing 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
  • Comparing experimental data with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) .
  • Repeating synthesis under anhydrous conditions to rule out hydrolysis artifacts .

Basic: What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:
A plausible synthesis involves:

  • Step 1: Coupling 4-(furan-2-yl)phenol with 2-hydroxyethane sulfonyl chloride via nucleophilic substitution.
  • Step 2: Introducing the 5,6,7,8-tetrahydronaphthalen-2-amine group via SN2 reaction.
    Optimization strategies:
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide formation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify intermediates via column chromatography (silica gel, gradient elution) .

Advanced: How to design experiments to investigate the compound’s stability under physiological conditions?

Answer:
Assess stability using:

  • pH-dependent degradation studies (pH 1.2–7.4 buffers, 37°C) with HPLC monitoring over 24–72 hours.
  • Thermogravimetric analysis (TGA) to determine thermal stability (25–300°C, 10°C/min).
  • Light exposure tests (ICH Q1B guidelines) under UV/visible light (320–800 nm) .
    Correlate degradation products with LC-MS/MS and propose degradation pathways .

Advanced: What strategies can be employed to analyze the compound’s interactions with biological macromolecules?

Answer:

  • Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., cyclooxygenase-2).
  • Surface plasmon resonance (SPR) to quantify real-time binding kinetics (KD, kon/koff).
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
    Validate findings with in vitro assays (e.g., enzyme inhibition) using purified recombinant proteins .

Basic: What computational methods are recommended for predicting physicochemical properties?

Answer:

  • Lipophilicity (LogP): Use ChemAxon or ACD/Labs with atom-based contribution methods.
  • pKa prediction: Employ MarvinSketch (empirical algorithms for sulfonamide and hydroxyl groups).
  • Solubility: Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents .

Advanced: How to address conflicting data regarding solubility in different solvent systems?

Answer:

  • Perform solubility parameter calculations (Hildebrand, Hansen) to identify mismatched solvents.
  • Validate experimentally via shake-flask method (saturated solutions, 25°C, 24h equilibration).
  • Analyze using UV-Vis spectroscopy (λmax for quantification) .
  • Consider co-solvency (e.g., PEG-400/water) or cyclodextrin complexation to enhance solubility .

Basic: What are the critical steps in purifying this compound to achieve high yield and purity?

Answer:

  • Crude purification: Use flash chromatography (silica gel, ethyl acetate/hexane 1:1).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • Final purity assessment via HPLC-ELSD (evaporative light scattering detection) .

Advanced: How to determine enantiomeric purity given the compound’s chiral centers?

Answer:

  • Chiral HPLC with a cellulose-based column (Chiralpak IC, hexane/isopropanol 85:15).
  • Circular dichroism (CD) to correlate optical activity with enantiomeric excess.
  • X-ray crystallography for absolute configuration confirmation .

Advanced: How to reconcile contradictory biological activity data across studies?

Answer:

  • Conduct dose-response assays (IC50/EC50) under standardized conditions (cell line, passage number).
  • Validate target engagement via knockout/mutant models (e.g., CRISPR-Cas9).
  • Perform meta-analysis of published data to identify confounding variables (e.g., assay pH, serum content) .

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